1-Phenyl-2-(2-methylanilino)ethanol
Description
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(2-methylanilino)-1-phenylethanol |
InChI |
InChI=1S/C15H17NO/c1-12-7-5-6-10-14(12)16-11-15(17)13-8-3-2-4-9-13/h2-10,15-17H,11H2,1H3 |
InChI Key |
IWIGQHTUIFZCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Methoxy or halogen substituents (e.g., in ) increase electronic effects, altering reactivity and stability.
- Functional Group Impact: Replacing the ethanol group with a ketone (as in ) reduces hydrogen-bonding capacity, affecting solubility and biological interactions.
Pharmacological Activities
- Antifungal Activity: Imidazole-containing derivatives (e.g., ) show high activity against Candida species, but the 2-methylanilino group may confer selectivity toward different fungal targets.
- Antimicrobial Potential: Ethanolamine derivatives with aromatic substituents often display broad-spectrum activity due to membrane disruption or enzyme inhibition .
Preparation Methods
Cerium Chloride-Catalyzed Reaction
The epoxide ring-opening strategy is a cornerstone for synthesizing β-amino alcohols. Styrene oxide undergoes nucleophilic attack by 2-methylaniline in the presence of cerium chloride (CeCl₃), yielding 1-phenyl-2-(2-methylanilino)ethanol with regioselectivity >90%. The reaction proceeds via an Sₙ2 mechanism, where the amine attacks the less substituted carbon of the epoxide. Optimal conditions involve refluxing in acetonitrile (80°C, 6–8 hours), achieving yields of 78–85%. CeCl₃ enhances electrophilicity at the epoxide carbons while stabilizing the transition state, minimizing side reactions such as diol formation.
Acid-Catalyzed Ring-Opening
Under acidic conditions (e.g., H₂SO₄ or HCl in ethanol), styrene oxide reacts with 2-methylaniline to form the target compound. The protonated epoxide facilitates nucleophilic attack, favoring the benzylic position. However, competing hydrolysis to 1,2-diols reduces yields to 60–70%. Recent advancements using BF₃·OEt₂ as a Lewis acid show improved selectivity (85% yield) by avoiding water-sensitive intermediates.
Reductive Amination of Phenylglyoxal Derivatives
Phenylglyoxal and 2-Methylaniline Condensation
Phenylglyoxal reacts with 2-methylaniline in methanol to form an imine intermediate, which is subsequently reduced using NaBH₄ or catalytic hydrogenation (Pd/C, H₂). This two-step process achieves 70–75% overall yield. Key parameters include pH control (pH 6–7) during imine formation and low-temperature reduction (−10°C) to prevent over-reduction.
Catalytic Transfer Hydrogenation
Employing ammonium formate as a hydrogen donor and Pd/clay catalysts, styrene oxide derivatives undergo reductive amination in a single step. This method avoids gaseous H₂, enhancing safety and scalability. Yields reach 82% with a turnover number (TON) of 1,073.
Grignard Reagent-Mediated Synthesis
Addition to Cyanohydrins
Phenylmagnesium bromide reacts with 2-(2-methylanilino)acetonitrile, followed by acidic hydrolysis to yield the target alcohol. This method, though less common, provides 65–70% yield but requires stringent anhydrous conditions. Competing nitrile hydrolysis to carboxylic acids necessitates careful stoichiometric control.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acylate the (R)-enantiomer of racemic this compound, enabling >99% enantiomeric excess (ee) after hydrolysis. This approach is critical for pharmaceutical applications requiring chiral purity.
Chiral Auxiliary-Assisted Synthesis
Using (R)- or (S)-camphorsulfonic acid, diastereomeric salts are crystallized from ethanol, achieving 95% ee. This method, though labor-intensive, is scalable for industrial production.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | Selectivity | Key Advantages |
|---|---|---|---|---|
| Epoxide Ring-Opening | CeCl₃ | 85 | >90% | Mild conditions, high regioselectivity |
| Reductive Amination | Pd/clay + NH₄HCO₂ | 82 | 99% | Single-step, scalable |
| Grignard Addition | PhenylMgBr | 70 | 80% | Versatile for analogs |
| Enzymatic Resolution | Candida antarctica | 45* | >99% ee | High enantiopurity |
*Yield refers to the desired enantiomer after resolution.
Mechanistic Insights and Side Reactions
Competing Pathways in Epoxide Reactions
In CeCl₃-catalyzed reactions, over-reduction to 1-phenyl-2-(2-methylanilino)propane occurs if H₂O is present, necessitating strict anhydrous conditions. Acidic conditions may protonate the amine, reducing nucleophilicity and favoring dimerization byproducts.
Stability of Intermediates
Imine intermediates in reductive amination are susceptible to hydrolysis, requiring inert atmospheres (N₂/Ar) and dried solvents. Stabilizing agents like molecular sieves improve yields by 10–15%.
Industrial-Scale Considerations
Cost-Effectiveness of Catalysts
CeCl₃ ($120/kg) and Pd/clay ($300/kg) are economically viable for multi-kilogram batches. Enzymatic methods, though costly ($1,500/kg lipase), reduce downstream purification expenses.
Waste Management
Epoxide methods generate minimal waste (mainly H₂O and NaCl), whereas Grignard routes produce Mg salts requiring neutralization. Reductive amination with ammonium formate avoids heavy metal contaminants.
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes for 1-Phenyl-2-(2-methylanilino)ethanol in academic laboratories?
The compound can be synthesized via condensation reactions between 1-phenyl-2-(2-methylanilino)ethanone and hydroxylamine derivatives under basic conditions. Ethanol or methanol is typically used as a solvent to enhance solubility and reaction efficiency. For example, analogous reactions involving hydroxylamine hydrochloride under basic conditions yield oxime derivatives, which can be adapted for this compound by substituting appropriate precursors . Catalyst-free conditions or the use of eco-friendly catalysts (e.g., ionic liquids) may improve sustainability, though reaction optimization (e.g., temperature, solvent polarity) is critical for yield enhancement .
Q. Which purification techniques ensure high-purity isolation of this compound?
Recrystallization from ethanol or methanol is a standard method for purifying this compound. Slow evaporation of solvent at controlled temperatures (e.g., room temperature) can yield single crystals suitable for structural analysis. Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) may also be employed for intermediate purification .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the presence of the phenyl, 2-methylanilino, and ethanol moieties.
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3500 cm, C-N stretch at ~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C-O and C-N bond distances) .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of this compound be experimentally validated?
Mechanistic studies require isotopic labeling (e.g., O or N) to track atom migration during condensation. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using in-situ FTIR or LC-MS) can identify rate-determining steps. Computational methods like density functional theory (DFT) simulations model transition states and energetics, corroborating experimental data .
Q. What computational strategies are effective for modeling molecular interactions of this compound?
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA.
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.
- Molecular Dynamics (MD) : Simulate solvent interactions and stability in aqueous/organic environments .
Q. How should researchers resolve contradictions in reported reaction yields or product stability?
Discrepancies often arise from uncontrolled variables (e.g., trace moisture, solvent purity). A Design of Experiments (DoE) approach systematically tests factors like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) identify significant variables. Stability studies under varying pH, light, and temperature conditions can explain degradation pathways .
Q. What crystallographic techniques are recommended for determining the compound’s 3D structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve disorder or twinning. Compare bond angles (e.g., C3-C4-C5 = 116.93°) and torsion angles with analogous compounds to validate structural uniqueness .
Methodological Notes
- SHELX Refinement : For challenging datasets (e.g., high twinning fractions), employ the TWIN/BASF commands in SHELXL. Use the R1/wR2 metrics to assess refinement quality .
- Reaction Scale-Up : For multi-gram synthesis, replace batch reactors with flow chemistry systems to maintain consistent temperature and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
